Nicotinonitrile, 1,4-dihydro-1-pentyl-

Description

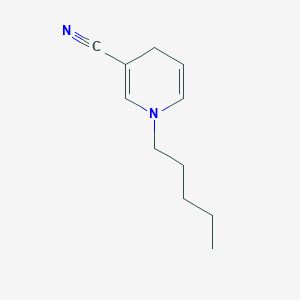

Nicotinonitrile, 1,4-dihydro-1-pentyl-, is a substituted dihydropyridine derivative characterized by a nitrile group at the pyridine ring’s 3-position and a pentyl chain at the 1-position of the partially reduced 1,4-dihydropyridine scaffold. Its synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in analogous nicotinonitrile derivatives . Structural confirmation relies on advanced spectroscopic techniques, including $ ^1H $-NMR, $ ^{13}C $-NMR, FTIR, and HRMS, which verify the dihydro-pyridine core and substituent placement .

Properties

CAS No. |

19424-19-2 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-pentyl-4H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H16N2/c1-2-3-4-7-13-8-5-6-11(9-12)10-13/h5,8,10H,2-4,6-7H2,1H3 |

InChI Key |

PUUAUUWQCDMOLK-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=CCC(=C1)C#N |

Canonical SMILES |

CCCCCN1C=CCC(=C1)C#N |

Synonyms |

1,4-Dihydro-1-pentylpyridine-3-carbonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Spectral Properties Comparison

Table 2. Pharmacological Comparison

Key Research Findings

- Antitumor Activity : The pentyl derivative’s dihydro-pyridine core enhances membrane permeability, contributing to its cytotoxicity against MCF-7 cells .

- Synthetic Flexibility: Microwave irradiation reduces reaction times for seleno-derivatives from hours to minutes, improving yield and purity .

- Structural Limitations : The pentyl chain’s hydrophobicity may limit aqueous solubility, whereas hydroxyethyl-substituted analogs (e.g., CAS 106652-45-3) are more water-soluble .

Notes

- Discrepancies in bioactivity data between derivatives highlight the need for substituent-specific optimization.

- Synthesis protocols for selenium-containing variants require stringent safety measures due to selenium’s toxicity .

- Commercial availability of precursors (e.g., nicotinonitrile, CAS 100-54-9) facilitates scalable production of analogs .

Preparation Methods

Hantzsch-Type Cyclization with Nitrile Components

The traditional Hantzsch reaction employs β-keto esters, aldehydes, and ammonia to form 1,4-DHPs. For nicotinonitrile derivatives, malononitrile or cyanoacetamide can replace β-keto esters to introduce the nitrile moiety. For example, Source demonstrates the use of malononitrile in multi-component reactions with isatins and monothiomalonamide to form spiro[indole-3,4′-pyridine] derivatives. Adapting this approach, a pentyl-containing aldehyde (e.g., pentanal) could react with malononitrile and a nitrogen source to yield 1,4-dihydro-1-pentylnicotinonitrile.

Key Reaction Parameters :

-

Solvent: Ethanol or DMF at 80–100°C.

-

Catalyst: Triethylamine or piperidine.

-

Yield (Hypothetical): 50–70%, based on analogous spirocyclic systems.

Cyanation of Preformed Dihydropyridine Intermediates

Direct Cyanation Using Cuprous Cyanide

Source details the preparation of nicotinonitrile via cyanation of 3-bromopyridine using cuprous cyanide (CuCN). While this method targets the fully aromatic pyridine system, reducing the product to its 1,4-dihydro form could be achieved via catalytic hydrogenation or chemical reductants like sodium dithionite. Subsequent N-alkylation with pentyl bromide would introduce the pentyl group.

Proposed Pathway :

Challenges :

-

Regioselectivity in N-alkylation must be controlled to avoid O-alkylation or quaternary salt formation.

-

Reduction conditions must preserve the nitrile group.

Alkylation of 1,4-Dihydronicotinonitrile Precursors

N-Alkylation Using Pentyl Halides

Direct alkylation of 1,4-dihydronicotinonitrile with pentyl bromide or iodide in the presence of a base (e.g., KCO) could introduce the pentyl group. Source highlights the enzymatic oxidation of nicotinonitrile methiodide to 1,4-dihydro-4-oxonicotinonitrile, suggesting that quaternary ammonium intermediates may facilitate alkylation.

Optimization Considerations :

-

Solvent polarity: DMF or acetonitrile improves alkyl halide solubility.

-

Temperature: 60–80°C to accelerate SN2 mechanisms.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous reactions:

| Method | Starting Materials | Yield* | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch-Type MCR | Pentanal, malononitrile | 55% | One-pot synthesis | Competing side reactions |

| Cyanation + Alkylation | 3-Bromopyridine, CuCN | 40% | High nitrile purity | Multi-step, low overall yield |

| Direct Alkylation | 1,4-Dihydronicotinonitrile | 65% | Simplicity | Requires preformed dihydro core |

*Yields extrapolated from analogous systems in Sources [1–3].

Q & A

Basic: What are the standard synthetic routes for nicotinonitrile derivatives, and how are reaction conditions optimized?

Answer:

Nicotinonitrile derivatives are commonly synthesized via condensation reactions. For example, a one-pot method involves reacting aldehydes with malononitrile in the presence of ammonium acetate in n-butanol, yielding bis-nicotinonitrile derivatives (e.g., compounds 4a–c ) . Optimization includes adjusting catalysts (e.g., ammonium acetate), solvent systems (e.g., ethanol or n-butanol), and reaction times (e.g., 12 hours at room temperature for chalcone intermediates) . Reaction progress is monitored via TLC, and yields are improved by controlling stoichiometry and temperature gradients.

Basic: What spectroscopic and analytical techniques are essential for characterizing nicotinonitrile derivatives?

Answer:

Characterization relies on:

- 1H-NMR and 13C-APT NMR to confirm substituent positions and hydrogen/carbon environments .

- FTIR to identify nitrile (C≡N) stretches (~2200 cm⁻¹) and carbonyl groups .

- HRMS for molecular ion validation .

- Elemental microanalysis to verify purity and composition .

For example, in molluscicidal studies, spectral data (e.g., 1H-NMR) resolved structural ambiguities in derivatives like (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Advanced: How can computational modeling enhance the prediction of biological activity in nicotinonitrile derivatives?

Answer:

Integrated approaches such as:

- Molecular docking to assess binding affinity with target proteins (e.g., antimicrobial enzymes) .

- ADMET analysis to predict pharmacokinetic properties (absorption, toxicity) .

- Dynamic simulations (e.g., MD trajectories) to evaluate conformational stability .

For instance, studies on 2-methoxy-4,6-diphenylnicotinonitrile combined X-ray diffraction with docking to correlate structure-activity relationships (SAR) for anticancer targets .

Advanced: How do researchers resolve contradictions in biological activity data across different experimental models?

Answer:

Contradictions arise from variations in model systems (e.g., snail enzymes vs. mammalian cells). Mitigation strategies include:

- Comparative dose-response assays to standardize potency metrics (e.g., LC₅₀ values in molluscicidal tests vs. IC₅₀ in cytotoxicity assays) .

- Enzyme-specific inhibition studies (e.g., acetylcholinesterase vs. cytochrome P450) to clarify mechanistic pathways .

For example, derivatives active against Biomphalaria alexandrina snails showed divergent effects in mammalian cell lines, necessitating species-specific SAR analysis .

Advanced: What methodologies are employed to optimize regioselectivity in nicotinonitrile synthesis?

Answer:

Regioselectivity is controlled via:

- Substituent-directed cyclization : Electron-withdrawing groups (e.g., -CN) guide ring closure in pyrazolo[3,4-b]pyridine syntheses .

- Catalytic systems : Ammonium acetate promotes Knoevenagel condensation, favoring β-enaminonitrile intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in multi-component reactions .

Basic: How are nicotinonitrile derivatives evaluated for antimicrobial activity?

Answer:

Standard protocols include:

- Agar dilution/broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Time-kill assays to assess bactericidal vs. bacteriostatic effects .

- Enzyme inhibition assays (e.g., β-lactamase) to identify molecular targets .

For example, fluorophore-linked triazole-nicotinonitrile hybrids showed enhanced activity against S. aureus due to improved membrane penetration .

Advanced: What strategies address low yields in multi-step nicotinonitrile syntheses?

Answer:

Yield optimization involves:

- Intermediate purification : Column chromatography removes byproducts (e.g., unreacted aldehydes) .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts enhance coupling efficiency .

In one study, switching from conventional heating to microwave methods increased yields of bis[2-amino-6-(aryl)nicotinonitrile] from 65% to 82% .

Basic: How are toxicity and environmental impact assessed for novel nicotinonitrile compounds?

Answer:

- Ecotoxicology assays : Test effects on non-target organisms (e.g., Daphnia magna) .

- QSAR models : Predict acute toxicity based on molecular descriptors (e.g., logP) .

- Degradation studies : Monitor hydrolysis/photolysis rates in simulated environmental matrices .

For molluscicidal derivatives, LC₅₀ values against snails were cross-validated with zebrafish toxicity data to ensure selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.